2-Methoxy-4-(trifluoromethoxy)benzylamine
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Overview
Description
2-Methoxy-4-(trifluoromethoxy)benzylamine is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of anisole with a radical initiator and 4-chlorobenzotrifluoride under UV illumination at 90-100°C for 4-5 hours . This process results in the formation of the desired compound through a series of intermediate steps.
Industrial Production Methods
Industrial production methods for 2-Methoxy-4-(trifluoromethoxy)benzylamine are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods to accommodate larger quantities and ensuring the reaction conditions are optimized for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethoxy)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce different amine compounds.
Scientific Research Applications
2-Methoxy-4-(trifluoromethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar in structure but lacks the methoxy group.
2-Methoxy-4-(trifluoromethoxy)benzaldehyde: An aldehyde derivative of the compound.
Uniqueness
2-Methoxy-4-(trifluoromethoxy)benzylamine is unique due to the combination of methoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-methoxy-4-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTIQNAAKCOHFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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